molecular formula C19H14FN3O3 B1392574 [5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid CAS No. 1243005-12-0

[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid

Cat. No. B1392574
M. Wt: 351.3 g/mol
InChI Key: UDCYYBFXPPAXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid” is a chemical compound with the molecular formula C19H14FN3O3 . It has an average mass of 351.331 Da and a monoisotopic mass of 351.101929 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazino[4,5-b]indol-3-yl]acetic acid core with a 4-fluorobenzyl group attached .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.3 g/mol. Other physical and chemical properties are not specified in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • [5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid is involved in the synthesis of imidazolyl acetic acid derivatives, showing anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).
  • It's also used in the synthesis of pyridazino[4,5-b]indole derivatives from 2-(3-carboxy-1-methylindole)acetic acid anhydride (Monge et al., 1986).
  • The compound plays a role in novel syntheses involving the translocator protein (TSPO) ligand (Cheung et al., 2014).
  • It is part of the process in acetylation of pyridazino[4, 5-b]indoles and their dihydro and tetrahydro derivatives (Vlasova & Kogan, 1976).

Pharmacological Applications

  • The compound is studied for its potential in creating antihypertensive agents in derivatives like pyridazino(4,5-b)indole (Monge Vega et al., 1982).
  • It's involved in the synthesis of PI3Kα inhibitors showing significant anti-proliferative effects in various human cancer cell lines (Bruel et al., 2012).
  • This compound contributes to the development of novel hepatitis B inhibitors, showing promising results in vitro (Ivashchenko et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . This suggests that “[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid” and similar compounds could have promising futures in various fields of research and industry.

properties

IUPAC Name

2-[5-[(4-fluorophenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c20-13-7-5-12(6-8-13)10-22-16-4-2-1-3-14(16)15-9-21-23(11-17(24)25)19(26)18(15)22/h1-9H,10-11H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCYYBFXPPAXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC4=CC=C(C=C4)F)C(=O)N(N=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
Reactant of Route 2
[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
Reactant of Route 3
[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
Reactant of Route 4
[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid

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